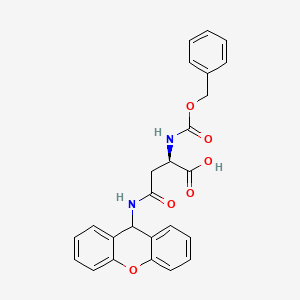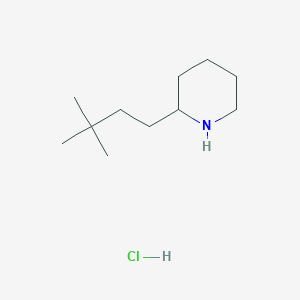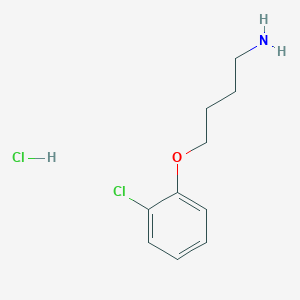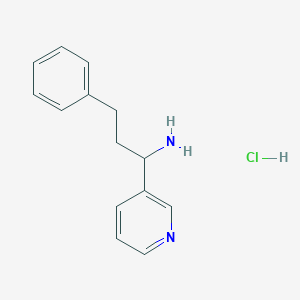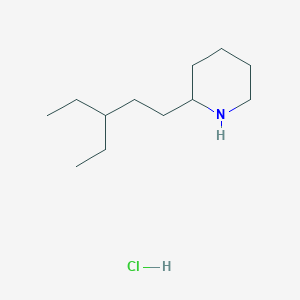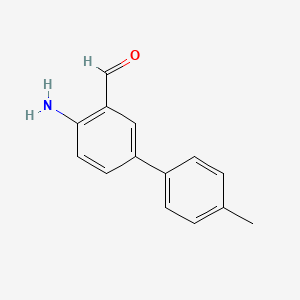
3-(4-Ethoxybenzyl)azetidine hydrochloride
Overview
Description
“3-(4-Ethoxybenzyl)azetidine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 .
Synthesis Analysis
Azetidines, such as “this compound”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
3-(4-Ethoxybenzyl)azetidine hydrochloride is a chemical compound that may not have been directly studied, but similar compounds have shown a range of applications in medicinal chemistry and drug synthesis. Here, we explore applications of related azetidine compounds to infer the potential uses of this compound in scientific research, excluding drug use, dosage, and side effects.
Drug Discovery and Development : Azetidine derivatives have been explored for their potential in drug discovery. For example, BAF312 (Siponimod), an S1P receptor modulator, was discovered through the structural modification of azetidine derivatives. This compound has completed phase 2 clinical trials for multiple sclerosis, showcasing the relevance of azetidine scaffolds in developing therapeutic agents (Shifeng Pan et al., 2013).
Synthetic Chemistry : Azetidines are valuable motifs in chemical synthesis due to their versatility. For instance, 3-Aryl-3-sulfanyl azetidines can be synthesized from azetidine-3-ols using a mild Fe-catalyzed thiol alkylation, demonstrating the utility of azetidines in accessing new chemical space for drug design (Maryne A. J. Dubois et al., 2019).
Material Synthesis : Beyond pharmacological applications, azetidine compounds have been utilized in materials science. The synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones and their transformation into various building blocks for organic synthesis illustrates the adaptability of azetidine derivatives in creating materials with specific functional properties (Hang Dao Thi et al., 2018).
Anticancer Research : Azetidine-containing compounds have been investigated for their anticancer activities. The design, synthesis, and evaluation of thiourea-azetidine hybrids against various cancer cell lines highlighted their potential as novel antitumor agents, underscoring the importance of azetidine scaffolds in medicinal chemistry (Deepa R. Parmar et al., 2021).
Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant potentials, demonstrating the chemical versatility of azetidine-based compounds in contributing to the development of molecules with potential health benefits (Veera Raghavulu Nagavolu et al., 2017).
Safety and Hazards
Future Directions
Azetidines have seen remarkable advances in their chemistry and reactivity . Future directions may include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Biochemical Analysis
Biochemical Properties
3-(4-Ethoxybenzyl)azetidine hydrochloride plays a significant role in various biochemical reactions. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. This degradation can result in a decrease in the compound’s efficacy and potential changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. For instance, studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can influence metabolic flux and the levels of metabolites within the cell. For example, the compound can alter the metabolism of drugs by inhibiting or activating cytochrome P450 enzymes, leading to changes in drug efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, leading to its accumulation in certain organelles .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-5-3-10(4-6-12)7-11-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHXEZHZQZINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





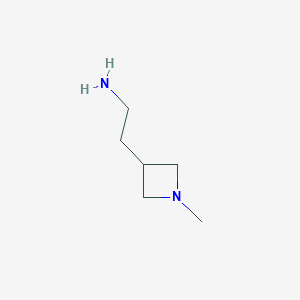
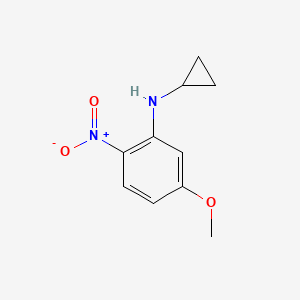
![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)



